An In-Depth Technical Guide to Benzeneacetic acid, 2-(bromomethyl)-
An In-Depth Technical Guide to Benzeneacetic acid, 2-(bromomethyl)-
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(bromomethyl)phenylacetic acid (CAS No. 13737-35-4), a bifunctional aromatic compound of significant interest in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, outlines a robust and widely applicable synthetic protocol, explores its characteristic reactivity, and discusses its applications as a versatile building block. Furthermore, this guide covers essential analytical characterization techniques and provides critical safety and handling information for laboratory professionals. The content is structured to deliver both foundational knowledge and practical insights, empowering researchers to effectively utilize this reagent in their development programs.
Chemical Identity and Physicochemical Properties
2-(Bromomethyl)phenylacetic acid is an ortho-substituted aromatic carboxylic acid. The presence of two distinct reactive functional groups—a carboxylic acid and a benzylic bromide—makes it a valuable intermediate for the synthesis of complex molecular architectures.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(Bromomethyl)phenylacetic acid | [1] |
| Synonyms | 2-(Carboxymethyl)benzyl bromide, Benzeneacetic acid, 2-(bromomethyl)- | [2] |
| CAS Number | 13737-35-4 | [1],[3] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | White to off-white solid (Expected) | |
| Melting Point | Data not widely published; the para-isomer melts at 179-183 °C. | |
| Solubility | Expected to be soluble in polar organic solvents (e.g., THF, DMF, DMSO) | |
| SMILES | C1=CC=C(C(=C1)CBr)CC(=O)O |
Synthesis and Manufacturing Insights
The most direct and industrially scalable route to 2-(bromomethyl)phenylacetic acid is the free-radical bromination of 2-methylphenylacetic acid. This reaction specifically targets the benzylic position, which is activated for radical formation due to resonance stabilization with the adjacent aromatic ring.[4]
Causality of Experimental Design:
The selection of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS provides a low, constant concentration of elemental bromine (Br₂) throughout the reaction, which is generated in situ. This controlled delivery minimizes side reactions, such as electrophilic aromatic substitution on the electron-rich phenyl ring, that could occur with a high concentration of Br₂.[5] The use of a radical initiator, such as benzoyl peroxide or AIBN, and light/heat is necessary to facilitate the homolytic cleavage of the N-Br bond, initiating the chain reaction.[6] A non-polar solvent like carbon tetrachloride or chlorobenzene is typically chosen to prevent ionic side reactions and to solubilize the starting material.[7]
Detailed Experimental Protocol: Synthesis via Benzylic Bromination
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Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a 250W incandescent lamp), charge 2-methylphenylacetic acid (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable solvent, such as chlorobenzene (approx. 3 mL per gram of starting material). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide (0.02 eq).[7]
-
Reaction Initiation and Progression: Begin vigorous stirring and heat the mixture to reflux (e.g., 85-90 °C). Irradiate the flask with the incandescent lamp to initiate the reaction. The reaction is often exothermic, and the temperature may rise.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR until the starting material is consumed (typically 6-12 hours).[7]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, which should cause the product and succinimide byproduct to precipitate.
-
Filter the solid precipitate and wash the filter cake with cold water to remove the water-soluble succinimide.
-
The remaining solid is the crude 2-(bromomethyl)phenylacetic acid.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/hexane mixture) to yield the final product with high purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(bromomethyl)phenylacetic acid.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2-(bromomethyl)phenylacetic acid stems from its two orthogonal reactive sites. The benzylic bromide is an excellent electrophile, while the carboxylic acid can act as both a nucleophile (as the carboxylate) and an electrophile at the carbonyl carbon.
Reactivity of the Benzylic Bromide:
The C-Br bond at the benzylic position is highly reactive towards nucleophilic substitution. This is due to the ability of the adjacent phenyl ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.[8][9]
-
Sₙ2 Reactions: Strong, non-bulky nucleophiles (e.g., CN⁻, N₃⁻, R-S⁻) will readily displace the bromide ion via a concerted Sₙ2 mechanism.
-
Sₙ1 Reactions: In the presence of polar, non-nucleophilic solvents, the bromide can depart to form a resonance-stabilized benzylic carbocation, which can then be trapped by a weak nucleophile.[9]
Reactivity of the Carboxylic Acid:
The carboxylic acid moiety undergoes reactions typical of its class.[10]
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Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester.
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Amidation: Activation of the carboxylic acid (e.g., to an acid chloride with SOCl₂ or an active ester) followed by reaction with an amine forms an amide bond.
-
Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to the corresponding primary alcohol, 2-(2-(hydroxymethyl)phenyl)ethanol.
Reactivity Profile Diagram
Caption: Key reactive pathways of 2-(bromomethyl)phenylacetic acid.
Applications in Research and Drug Development
2-(Bromomethyl)phenylacetic acid is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate. Its bifunctional nature allows it to act as a linker or scaffold to connect different molecular fragments.
-
Synthesis of Heterocycles: The compound can be used to construct fused ring systems. For example, intramolecular cyclization via reaction between the carboxylic acid and the benzylic position (after conversion to a nucleophile) can lead to the formation of lactones or other heterocyclic structures.
-
Precursor for Bioactive Molecules: Its para-isomer, 4-(bromomethyl)phenylacetic acid, is used as a precursor for serine protease inhibitors and in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen.[11] The ortho-isomer is expected to have similar utility in building constrained analogues and accessing different chemical space for medicinal chemistry programs.
-
Solid-Phase Synthesis: The carboxylic acid can be anchored to a solid support resin, allowing the benzylic bromide to be used in subsequent reactions for the construction of chemical libraries.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of 2-(bromomethyl)phenylacetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show three key signals: a singlet for the benzylic methylene protons (-CH₂Br) around 4.5-4.8 ppm, a singlet for the methylene protons of the acetic acid group (-CH₂COOH) around 3.6-3.9 ppm, and a multiplet pattern in the aromatic region (7.2-7.5 ppm) corresponding to the four protons on the ortho-disubstituted ring. A broad singlet for the carboxylic acid proton (-COOH) will also be present, typically above 10 ppm, which is D₂O exchangeable.
-
¹³C NMR: The spectrum will show characteristic peaks for the two methylene carbons, the carbonyl carbon (~175-180 ppm), and six distinct aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption for the carbonyl (C=O) stretch of the carboxylic acid at approximately 1700-1730 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.
-
Mass Spectrometry (MS): Electron impact (EI-MS) or electrospray ionization (ESI-MS) will confirm the molecular weight. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Safety, Handling, and Storage
Professionals handling 2-(bromomethyl)phenylacetic acid must adhere to strict safety protocols. While a specific safety data sheet (SDS) for the ortho-isomer is not widely available, data from closely related compounds like 2-bromophenylacetic acid and 4-(bromomethyl)phenylacetic acid provide a strong basis for hazard assessment.[12][13]
-
Hazards Identification:
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[12]
-
Respiratory Protection: If dust is generated, use an approved particulate respirator (e.g., N95).
-
-
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[13]
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.
-
References
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Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
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Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
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Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved from [Link]
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Jakubke, M. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Reactions at the Benzylic Position. Retrieved from [Link]
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Xinzepharm. (n.d.). Benzeneacetic acid, 2-(bromomethyl)-. Retrieved from [Link]
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Angene Chemical. (n.d.). Benzeneacetic acid, 2-(bromomethyl)-. Retrieved from [Link]
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Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
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RSC Publishing. (n.d.). Anomalous Schmidt reaction products of phenylacetic acid and derivatives. Retrieved from [Link]
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PubChem. (n.d.). 4-(Bromomethyl)phenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method to bromomethyl phenylacetic acid.
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NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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PubChem. (n.d.). 2-(Bromoethanoyloxy)-2-phenylethanoic acid. Retrieved from [Link]
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Fisher Scientific. (2021). SAFETY DATA SHEET: 4-(Bromomethyl)phenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
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BMRB. (n.d.). bmse000220 Phenylacetic Acid. Retrieved from [Link]
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